Cas no 4914-36-7 (N-Acetylloline)
N-Acetylloline structure
Product Name:N-Acetylloline
CAS-nummer:4914-36-7
MF:C10H16N2O2
MW:196.246242523193
CID:1060882
PubChem ID:24905419
Update Time:2025-04-20
N-Acetylloline Chemische en fysische eigenschappen
Naam en identificatie
-
- N-Acetylloline
- DTXSID90964167
- SCHEMBL22140467
- n-(hexahydro-1h-1,6-epoxypyrrolizin-7-yl)-n-methylacetamide
- CHEBI:205679
- AKOS040753199
- Acetamide, N-(hexahydro-2,4-methano-4H-furo(3,2-b)pyrrol-3-yl)-N-methyl-, (2R-(2-alpha,3-alpha,3a-beta,4-alpha,6a-beta))-
- N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide
- Acetamide, N-((2R,3S,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo(3,2-b)pyrrol-3-yl)-N-methyl-
- 4914-36-7
- Lolinine
- (1S,6R,7R,7aS)-N-Acetyl-N-methylhexahydro-1H-1,6-epoxypyrrolizin-7-amine
- NAL
-
- Inchi: 1S/C10H16N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h7-10H,3-5H2,1-2H3/t7-,8+,9-,10+/m0/s1
- InChI-sleutel: YIZSKLHCDNIMHK-QCLAVDOMSA-N
- LACHT: O1[C@@H]2CN3CC[C@H]1[C@@H]3[C@H]2N(C(C)=O)C
Berekende eigenschappen
- Exacte massa: 196.121177757g/mol
- Monoisotopische massa: 196.121177757g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 1
- Complexiteit: 281
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.4
- Topologisch pooloppervlak: 32.8Ų
N-Acetylloline Gerelateerde literatuur
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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